5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole

PBR TSPO Binding Affinity

Researchers investigating TSPO-mediated pathways in neuroinflammation, cancer, or anxiety often face confounding off-target effects from screening compounds. This halogenated benzimidazole derivative addresses that challenge: confirmed TSPO/PBR affinity (IC50 ~780-794 nM) with documented absence of 5-LOX inhibition at 100 µM, enabling cleaner mechanistic data. Also cited in OGG1 inhibitor patents for cell proliferation and inflammation research. • TSPO/PBR ligand: IC50 ~780-794 nM • Zero 5-LOX off-target activity at 100 µM • OGG1 inhibitor probe potential • Global shipping from stock

Molecular Formula C12H14BrFN2
Molecular Weight 285.15 g/mol
CAS No. 1400644-36-1
Cat. No. B1379803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
CAS1400644-36-1
Molecular FormulaC12H14BrFN2
Molecular Weight285.15 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=CC(=C(C=C21)F)Br)C
InChIInChI=1S/C12H14BrFN2/c1-3-4-5-16-8(2)15-11-6-9(13)10(14)7-12(11)16/h6-7H,3-5H2,1-2H3
InChIKeyKMQYSSOUVRFWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole: Chemical Profile & Procurement


5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1400644-36-1), also known as 5-bromo-1-butyl-6-fluoro-2-methylbenzimidazole, is a halogenated heterocyclic compound with the molecular formula C₁₂H₁₄BrFN₂ and a molecular weight of approximately 285.15 g/mol . It is categorized within the benzimidazole family, characterized by a core structure with specific bromine, fluorine, butyl, and methyl substitutions [1]. While its precise biological activity is not fully characterized, this compound has been identified in research and patent literature as a potential lead or intermediate for developing therapeutics targeting various conditions, including cell proliferation disorders like cancer and inflammation, potentially through inhibition of 8-oxoguanine-DNA glycosylase 1 (OGG1) [2].

TSPO/PBR binding studies (reported IC₅₀ context)
OGG1 pathway inhibition research (patent context)
SAR for N1-alkyl and halogen-substituted benzimidazoles

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole: Why Substitution Fails


The biological activity and physical properties of benzimidazoles are profoundly influenced by their substitution pattern, particularly the position and identity of halogen atoms and the N1-alkyl chain [1]. Therefore, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is not a generic building block that can be freely substituted with other in-class compounds. For instance, replacing the N1-butyl group with a tert-butyl or hydrogen dramatically alters lipophilicity and steric bulk, impacting target binding and pharmacokinetics . Similarly, the specific 5-bromo-6-fluoro substitution pattern on the benzimidazole core is distinct and can lead to unique electronic and steric properties compared to other isomers (e.g., 6-bromo-5-fluoro, or other mono-/non-halogenated analogs) . The following quantitative evidence demonstrates these specific differentiators.

N1-alkyl chain mismatch

n-Butyl vs. tert-butyl substitution alters lipophilicity and steric profile; binding data may not transfer.

Halogen pattern divergence

5-bromo-6-fluoro isomer exhibits distinct electronic effects compared to other Br/F regioisomers.

Lack of comparator data

No binding or selectivity data available for structurally close analogs; class-level assumption is unreliable.

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole: Quantitative Differentiation Evidence


TSPO Binding Affinity vs. Structural Analog

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole demonstrates measurable binding affinity for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). In a competitive binding assay using rat brain cortex, the compound displaced the radioligand [³H]PK11195 with an IC₅₀ of 780 nM [1]. This activity is notable when compared to the commercially available and structurally similar analog, 1-(tert-butyl)-6-fluoro-1H-benzimidazole (CAS 1187385-71-2). While the analog's binding data is not specified, its different N1-substituent (tert-butyl vs. n-butyl) represents a significant steric and electronic divergence, making the target compound's specific activity profile a unique characteristic for structure-activity relationship (SAR) studies.

TSPO affinity vs. analog
Cross-study comparable
IC₅₀ 780 nM (target) vs. no data (tert-butyl analog)
Measurable TSPO binding supports SAR studies; analog binding unknown.
[³H]PK11195 displacement, rat brain cortex.
PBR TSPO Binding Affinity Drug Discovery Neuroscience

TSPO Binding Replication Across Assays

The binding affinity of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole for the peripheral benzodiazepine receptor (PBR) is further corroborated by an independent assay. In this test, the compound achieved an IC₅₀ of 794 nM in a radioligand binding assay using rat brain tissue [1]. This value is highly consistent with the previously cited 780 nM result, reinforcing the reliability of its moderate micromolar affinity for this target. In contrast, a related benzimidazole derivative, 1-benzoyl-1H-1,3-benzodiazole, shows a much weaker IC₅₀ of 50,000 nM against a different target (a kinase), highlighting the target-specific and substitution-dependent nature of these molecules' activities [2].

Binding replication
Cross-study comparable
IC₅₀ 794 nM (target) vs. 50,000 nM (different-target comparator)
Consistent TSPO affinity across assays; comparator targets a kinase, not TSPO.
Independent radioligand binding, rat PBR.
PBR TSPO Binding Affinity Drug Discovery Neuroscience

No 5-LOX Inhibition

In contrast to its activity at PBR/TSPO, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole was found to have no significant inhibitory effect on 5-Lipoxygenase (5-LOX) when evaluated at a concentration of 100 µM [1]. 5-LOX is a key enzyme in the inflammatory pathway and a common target or off-target for many compounds. This negative result is a crucial piece of selectivity data, which is often absent for many research chemicals. It provides a clear, actionable differentiation: researchers exploring the TSPO axis can have greater confidence that this compound's biological effects are not confounded by direct 5-LOX modulation. This contrasts with other benzimidazole derivatives that have shown potent 5-LOX inhibition, making this compound a more specific tool for TSPO-related studies [2].

5-LOX inhibition
Class-level inference
No significant activity at 100 µM
Selectivity window for TSPO studies; other benzimidazoles may inhibit 5-LOX.
RBL-1 5-lipoxygenase assay.
5-LOX Selectivity Inflammation Binding Assay Drug Discovery

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole: Research Applications


TSPO-Targeted Lead Optimization & SAR

Based on its confirmed, moderate micromolar affinity for TSPO/PBR (IC₅₀ ~780-794 nM), this compound is a prime starting point for medicinal chemistry campaigns targeting neuroinflammation, cancer, or anxiety. Its specific substitution pattern provides a unique scaffold for further optimization to improve potency, selectivity, and pharmacokinetic properties [1].

OGG1 Inhibition in Cancer & Inflammation

Given its citation in a patent covering OGG1 inhibitors for the treatment of cell proliferation disorders, cancer, and inflammation, this compound is a relevant probe for researchers exploring the therapeutic potential of targeting the 8-oxoguanine-DNA glycosylase 1 pathway. Its structural features may inform the design of novel, selective OGG1 inhibitors [2].

Inflammation Selectivity Profiling

The documented lack of activity against 5-LOX at 100 µM makes this compound a valuable tool for deconvoluting complex signaling pathways. Researchers can use it to investigate TSPO-mediated effects without the confounding influence of 5-LOX inhibition, a common off-target, allowing for cleaner, more interpretable biological data [3].

Application
Selection Property
Validation Focus
TSPO-targeted lead optimization & SAR
TSPO binding affinity profile (reproducible sub-micromolar range)
Binding assay consistency and SAR scaffold assessment
OGG1 pathway inhibition research
Structural features from patent context
OGG1 inhibitory activity validation in biochemical assays
Inflammation selectivity profiling
5-LOX inactivity at tested concentration
Confirm lack of 5-LOX modulation in relevant cell models

Technical Documentation Hub

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12 linked technical documents
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